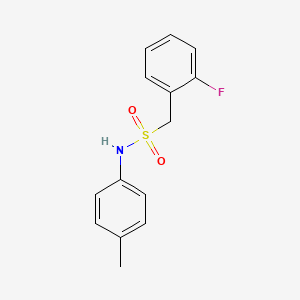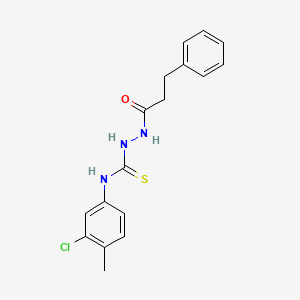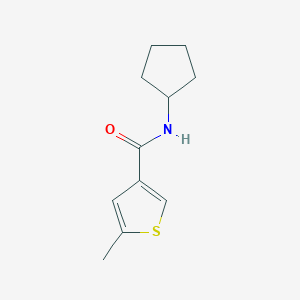
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide
描述
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide, also known as ML188, is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicine and pharmacology.
作用机制
The mechanism of action of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide involves the inhibition of HDAC6 and GSK3β. HDAC6 is a class II histone deacetylase that regulates the acetylation of various proteins involved in cellular processes such as cytoskeleton dynamics and protein degradation. Inhibition of HDAC6 by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to promote the degradation of misfolded proteins and reduce the accumulation of toxic aggregates in cells. GSK3β is a serine/threonine kinase that regulates various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibition of GSK3β by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to promote the survival of neurons and reduce inflammation in cells.
Biochemical and Physiological Effects
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects in cells. Inhibition of HDAC6 by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to increase the acetylation of α-tubulin and promote the degradation of misfolded proteins. Inhibition of GSK3β by N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has been shown to increase the phosphorylation of β-catenin and promote the survival of neurons.
实验室实验的优点和局限性
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it has been shown to have high selectivity and potency for HDAC6 and GSK3β inhibition. This makes it a valuable tool for studying the role of these enzymes in various cellular processes. However, one limitation is that it has low solubility in water, which can make it difficult to use in certain experimental conditions.
未来方向
There are several future directions for the research and development of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide. One direction is to explore its potential applications in the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential as a therapeutic agent for cancer and inflammatory diseases. Additionally, there is a need for further research on the pharmacokinetics and toxicity of N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide to assess its safety and efficacy in clinical trials.
科学研究应用
N-(1-adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide has shown potential applications in scientific research, particularly in the field of medicine and pharmacology. It has been studied for its ability to inhibit the activity of certain enzymes such as histone deacetylase 6 (HDAC6) and glycogen synthase kinase 3β (GSK3β), which are involved in various cellular processes such as cell growth, differentiation, and apoptosis. Inhibition of these enzymes has been linked to the treatment of various diseases such as cancer, neurodegenerative disorders, and inflammatory diseases.
属性
IUPAC Name |
N-(1-adamantylmethyl)-1-methyl-4-nitropyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O3/c1-19-8-13(20(22)23)14(18-19)15(21)17-9-16-5-10-2-11(6-16)4-12(3-10)7-16/h8,10-12H,2-7,9H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEYFELAXWNBOCQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)NCC23CC4CC(C2)CC(C4)C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-Adamantylmethyl)-1-methyl-4-nitro-1H-pyrazole-3-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-benzyl-6-iodo-2-[(2-methyl-2-propen-1-yl)thio]-4(3H)-quinazolinone](/img/structure/B4762123.png)

![dimethyl 1-(2-methoxyethyl)-4-[2-(trifluoromethyl)phenyl]-1,4-dihydro-3,5-pyridinedicarboxylate](/img/structure/B4762141.png)
![3-({[2-(3-cyclopropyl-1H-pyrazol-1-yl)ethyl]amino}carbonyl)-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4762146.png)

![N-{3-[(1-ethylpropyl)amino]-3-oxopropyl}-3-methoxybenzamide](/img/structure/B4762160.png)
![methyl 2-chloro-5-{[N-(3,5-dimethylphenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B4762167.png)
![2-{4-[(2-fluorobenzyl)oxy]benzylidene}-1-benzothiophen-3(2H)-one](/img/structure/B4762168.png)

![2-iodo-N-({[2-(4-morpholinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4762185.png)
![{3-chloro-4-[(4-fluorobenzyl)oxy]-5-methoxyphenyl}methanol](/img/structure/B4762191.png)
![2-{[5-(1-benzothien-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cycloheptylacetamide](/img/structure/B4762198.png)
![4,4,6-trimethyl-1,2-dioxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl (1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetate](/img/structure/B4762209.png)
![N-(5-chloro-2-hydroxyphenyl)-4-[4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]butanamide](/img/structure/B4762215.png)